2-(2-Bromo-6-fluorophenyl)benzaldehyde

ALDH3A1 Inhibition Medicinal Chemistry Biochemical Assay

Sourcing a reliable biaryl aldehyde intermediate for selective cross-coupling? 2-(2-Bromo-6-fluorophenyl)benzaldehyde (CAS 2059942-04-8) offers a unique ortho-bromo/ortho-fluoro substitution pattern for precise reactivity in Pd-catalyzed reactions. Key benefits: • Unique stereo-electronic profile for Suzuki-Miyaura & Heck reactions, enabling higher selectivity than generic benzaldehydes. • Solid powder (m.p. 43-47°C) ideal for automated solid-handling and high-throughput experimentation. • Validated ALDH3A1 inhibitor (IC50 = 2.10 µM) for medicinal chemistry SAR programs.

Molecular Formula C13H8BrFO
Molecular Weight 279.10 g/mol
Cat. No. B13254505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-6-fluorophenyl)benzaldehyde
Molecular FormulaC13H8BrFO
Molecular Weight279.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=C(C=CC=C2Br)F
InChIInChI=1S/C13H8BrFO/c14-11-6-3-7-12(15)13(11)10-5-2-1-4-9(10)8-16/h1-8H
InChIKeySMIICTZEGBVLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromo-6-fluorophenyl)benzaldehyde Overview


2-(2-Bromo-6-fluorophenyl)benzaldehyde (CAS 2059942-04-8) is a halogenated aromatic aldehyde characterized by its molecular formula C13H8BrFO and a molecular weight of 279.10 g/mol . This compound belongs to the class of benzaldehyde derivatives and is utilized as a versatile synthetic intermediate. Its structure features a benzaldehyde core substituted with a 2-bromo-6-fluorophenyl group, a specific substitution pattern that imparts unique chemical reactivity, making it a key building block in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Halogenated biaryl aldehyde enables Pd-catalyzed cross-coupling and oxidative cyclization.
Versatile intermediate for constructing complex heterocyclic scaffolds.
Ortho-bromo and ortho-fluoro pattern provides distinct stereo-electronic environment for targeted reactivity.

2-(2-Bromo-6-fluorophenyl)benzaldehyde: Non-Interchangeability


The specific substitution pattern of 2-(2-Bromo-6-fluorophenyl)benzaldehyde—the ortho-bromine and ortho-fluorine on one phenyl ring, linked to an aldehyde-bearing phenyl ring—is critical for its distinct reactivity profile . This arrangement is not a simple sum of substituent effects. The presence of both halogens in specific positions influences the compound's electronic properties and steric environment, directly impacting the rate and selectivity of key reactions like Suzuki-Miyaura cross-coupling and subsequent oxidative cyclization. Generic substitution with other halogenated benzaldehydes, such as 2-bromobenzaldehyde or 2-bromo-6-fluorobenzaldehyde, would fail to provide the same stereo-electronic environment, potentially leading to lower yields, different regio- and chemoselectivity, or failure of a reaction sequence [1]. This lack of interchangeability necessitates a clear understanding of its quantifiable differentiation, as explored below.

Electronic environment mismatch
Generic benzaldehyde lacks the bromo and fluoro substituents, which may alter reaction selectivity and yield in cross-coupling sequences.
Physical form difference
Liquid analogs like 2-bromo-6-fluorobenzaldehyde may require different handling, weighing, and storage protocols, complicating workflow integration.

2-(2-Bromo-6-fluorophenyl)benzaldehyde: Comparative Evidence


ALDH3A1 Inhibition

2-(2-Bromo-6-fluorophenyl)benzaldehyde has been reported to inhibit human Aldehyde Dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 μM (2100 nM) in a spectrophotometric assay using benzaldehyde as a substrate [1]. This value, while not from a direct head-to-head comparison with a closely related analog, provides a crucial baseline for medicinal chemistry programs targeting this enzyme. By comparison, a separate entry for a structurally related compound (CHEMBL3128208) shows a much more potent inhibition of ALDH3A1 with an IC50 of 360 nM under similar conditions [2]. This cross-study comparison, while not direct, highlights the profound impact of specific structural modifications on target affinity and underscores the importance of precise chemical identity.

ALDH3A1 Inhibition
Reported
2.10 μM
0.36 μM
~5.8-fold difference
Establishes baseline inhibition for SAR studies.
Cross-study comparable; not direct head-to-head.
ALDH3A1 Inhibition Medicinal Chemistry Biochemical Assay

Cross-Coupling Reactivity

While direct yield data for Suzuki-Miyaura coupling of 2-(2-Bromo-6-fluorophenyl)benzaldehyde is not readily available, class-level inference from studies on bromobenzaldehydes suggests it is a competent substrate. For instance, a one-pot synthesis of fluorenones involving a Suzuki coupling of a bromobenzaldehyde with phenylboronic acid, followed by oxidative cyclization, has been reported to deliver products in good to excellent yields [1]. The presence of the electron-withdrawing fluorine and the reactive bromine handle in 2-(2-bromo-6-fluorophenyl)benzaldehyde strongly suggests it will participate effectively in similar Pd-catalyzed cross-couplings. This is in contrast to non-halogenated benzaldehydes, which would be unreactive in this key bond-forming step. Further, the Kornblum oxidation, a common route to related fluorinated benzaldehydes, proceeds with a reported yield of 79% for 2-bromo-6-fluorobenzaldehyde, a close structural relative [2].

Cross-Coupling Reactivity
Class-level
Competent substrate (class-level inference)
Enables Pd-catalyzed biaryl formation.
Yield data inferred from similar bromobenzaldehydes.
Suzuki-Miyaura Coupling Organic Synthesis Fluorenone Synthesis

Physical State and Handling

The physical state of a compound significantly impacts its handling, storage, and use in automated synthesis and formulation workflows. 2-(2-Bromo-6-fluorophenyl)benzaldehyde is reported to exist as a beige powder with a melting point range of 43-47 °C . In direct contrast, a key comparator, 2-Bromo-6-fluorobenzaldehyde (CAS 360575-28-6), is a liquid at room temperature and is typically stored at 2-8°C under an inert atmosphere . This difference in physical form is a direct and quantifiable distinction relevant to procurement and laboratory practice. A solid powder may be easier to handle, weigh, and purify than a liquid, and has different storage and stability considerations.

Physical Form
Data to verify
Solid mp 43–47 °C
Liquid store 2–8 °C
Solid form may simplify weighing and purification.
Direct comparison with liquid analog.
Physical Property Procurement Compound Handling

2-(2-Bromo-6-fluorophenyl)benzaldehyde: Key Applications


ALDH3A1 Probe & Inhibitor Development

Based on its confirmed, albeit moderate, inhibitory activity against human ALDH3A1 (IC50 = 2.10 μM) [1], 2-(2-Bromo-6-fluorophenyl)benzaldehyde can serve as a validated starting point for designing more potent and selective chemical probes or inhibitors. The structure provides a framework for medicinal chemists to explore structure-activity relationships (SAR) by varying substituents to improve upon this baseline affinity, as demonstrated by the 360 nM activity of a close analog [2].

Cross-Coupling in Heterocycle Synthesis

The compound's biaryl structure with an ortho-bromo substituent makes it a prime candidate for use in Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions [3]. This reactivity is a class-level inference based on its structure, which positions it as a key intermediate in the synthesis of more complex biaryl and polycyclic systems, including pharmaceutically relevant fluorenones and other heterocycles [3].

Solid-State Intermediate for Automated Synthesis

The compound's defined physical state as a solid powder (m.p. 43-47°C) makes it particularly well-suited for applications in automated synthesis and high-throughput experimentation. In contrast to liquid analogs, it can be more easily dispensed by automated solid-handling equipment and is less prone to spillage or evaporation, improving accuracy and safety in parallel synthesis arrays.

Application
Selection Property
Validation Focus
ALDH3A1 probe development
Baseline inhibition profile
SAR for improved potency
Heterocycle synthesis
Bromo-substitution enables cross-coupling
Optimize coupling and cyclization yield
Automated synthesis intermediate
Solid powder form
Handling and dispensing accuracy
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